5-epi-Jinkoheremol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

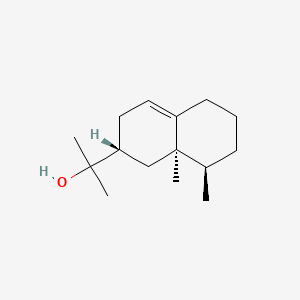

Structure

3D Structure

Properties

Molecular Formula |

C15H26O |

|---|---|

Molecular Weight |

222.37 g/mol |

IUPAC Name |

2-[(2R,8R,8aR)-8,8a-dimethyl-2,3,5,6,7,8-hexahydro-1H-naphthalen-2-yl]propan-2-ol |

InChI |

InChI=1S/C15H26O/c1-11-6-5-7-12-8-9-13(14(2,3)16)10-15(11,12)4/h8,11,13,16H,5-7,9-10H2,1-4H3/t11-,13-,15-/m1/s1 |

InChI Key |

KEBVXBNFLKYWDP-UXIGCNINSA-N |

Isomeric SMILES |

C[C@@H]1CCCC2=CC[C@H](C[C@]12C)C(C)(C)O |

Canonical SMILES |

CC1CCCC2=CCC(CC12C)C(C)(C)O |

Origin of Product |

United States |

Foundational & Exploratory

5-epi-Jinkoheremol: A Technical Guide to its Discovery, Origin, and Bioactivity

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive technical overview of the novel sesquiterpenoid, 5-epi-Jinkoheremol. It details its initial discovery through genome mining of the medicinal plant Catharanthus roseus, its natural origin, and the elucidation of its chemical structure. Furthermore, this guide elaborates on the successful heterologous production of this compound in a microbial host, Saccharomyces cerevisiae, through advanced metabolic and protein engineering strategies. The potent antifungal activity of this compound against significant plant pathogens is discussed, alongside a hypothesized mechanism of action. Detailed experimental protocols, quantitative data, and pathway visualizations are provided to support further research and development efforts.

Discovery and Origin

Identification through Genome Mining

The discovery of this compound was a result of a targeted genome mining approach of the medicinal plant Catharanthus roseus, a species renowned for its production of therapeutic terpenoid indole alkaloids. This endeavor led to the identification of a cryptic biosynthetic gene cluster (BGC) containing a terpene synthase (TPS) gene, CrTPS18, and a neighboring cytochrome P450 gene, CYP71D349.[1]

Natural Source and Biosynthesis

This compound is a natural product of Catharanthus roseus. Its biosynthesis is initiated from the ubiquitous isoprenoid precursor, farnesyl pyrophosphate (FPP). The sesquiterpene synthase encoded by CrTPS18, named TPS18, catalyzes the conversion of FPP into this compound.[1] This aristolochene-type chemical is a key intermediate in a potential defense-related metabolic pathway within the plant.

Chemical Structure and Characterization

The structure of this compound was elucidated through a combination of Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Quantitative Data: NMR Spectroscopic Data

The following table summarizes the 1H and 13C NMR data for this compound, which is crucial for its unambiguous identification.

| Position | 13C (δc) | 1H (δH, mult., J in Hz) |

| 1 | 35.2 | 1.62 (m), 1.95 (m) |

| 2 | 26.9 | 1.45 (m) |

| 3 | 38.7 | 1.88 (m) |

| 4 | 55.1 | 2.15 (m) |

| 5 | 49.8 | 2.61 (d, 9.5) |

| 6 | 120.9 | 5.35 (s) |

| 7 | 141.2 | |

| 8 | 24.1 | 1.55 (m) |

| 9 | 41.5 | 1.25 (m), 1.65 (m) |

| 10 | 39.4 | |

| 11 | 149.5 | |

| 12 | 109.2 | 4.72 (s), 4.75 (s) |

| 13 | 21.0 | 1.75 (s) |

| 14 | 28.1 | 0.95 (d, 6.5) |

| 15 | 16.2 | 0.92 (s) |

Data obtained from the supplementary information of Liang et al., J. Nat. Prod. 2021, 84, 10, 2709–2716.

Experimental Protocols

Initial Isolation and Structure Elucidation from Catharanthus roseus

While the seminal discovery paper by Liang et al. (2021) focused on the genetic basis and heterologous expression, the initial isolation from the plant would have followed established natural product chemistry protocols. A generalized workflow is presented below.

Microbial Production in Saccharomyces cerevisiae

A recent breakthrough has been the high-titer production of this compound in engineered S. cerevisiae.[2] The key metabolic engineering strategies are outlined below.

To increase the precursor supply of FPP, the native MVA pathway in yeast was upregulated by overexpressing key enzymes. This ensures a higher metabolic flux towards sesquiterpenoid biosynthesis.

The catalytic efficiency of the key enzyme, TPS18, was a limiting factor in production. Through protein engineering, a variant, TPS18I21P/T414S, was created with improved catalytic activity and stability.[2]

-

Cultivation: Engineered yeast strains are cultured in a suitable medium (e.g., YPD) with optimized carbon sources.

-

Extraction: After fermentation, the culture broth is extracted with an organic solvent such as hexane.

-

Purification: The organic extract is dried and can be further purified by silica gel column chromatography.

-

Analysis: The final product is analyzed and quantified by GC-MS.

Biological Activity and Mechanism of Action

Potent Antifungal Properties

This compound has demonstrated significant fungicidal activity against two major plant pathogens:

-

Ustilago maydis (a biotrophic fungus)

-

Rhizoctonia solani (a necrotrophic fungus)

Its efficacy has been shown to be comparable or even superior to some commercial fungicides.[1]

Antifungal Activity Data

| Fungal Species | Activity Metric | Value | Reference |

| Ustilago maydis | EC50 | ~5 µg/mL | [1] |

| Rhizoctonia solani | EC50 | ~2.5 µg/mL | [1] |

Proposed Mechanism of Action

The precise signaling pathway and molecular targets of this compound in fungal cells are currently unknown.[3] However, based on the known mechanisms of other sesquiterpenoids, a plausible hypothesis involves the disruption of the fungal cell membrane. The lipophilic nature of sesquiterpenoids allows them to intercalate into the lipid bilayer, leading to increased membrane permeability, loss of cellular contents, and ultimately, cell death.

Future Perspectives

The discovery and successful microbial production of this compound open up several avenues for future research and development. Elucidating its specific antifungal mechanism of action will be crucial for its potential application as a biofungicide. Further optimization of the microbial production platform could lead to commercially viable yields. Additionally, the potent bioactivity of this compound warrants investigation into its potential applications in other areas, such as human health.

Biosynthesis and Engineering Pathway

The following diagram illustrates the engineered biosynthetic pathway for this compound production in Saccharomyces cerevisiae.

References

Technical Guide on 5-epi-Jinkoheremol: A Sesquiterpenoid from Catharanthus roseus

For: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 5-epi-Jinkoheremol, a sesquiterpenoid identified in the medicinal plant Catharanthus roseus. While this plant is renowned for its rich profile of terpenoid indole alkaloids (TIAs) like vinblastine and vincristine, the discovery of other terpenoids such as this compound continues to open new avenues for research and development.[1][2][3][4] This document outlines its biosynthesis, a proposed isolation protocol, and the current focus on microbial production due to its potential as a potent antifungal agent.

Natural Occurrence and Biosynthesis

This compound is a natural sesquiterpenoid produced in Catharanthus roseus.[5][6][7] Its synthesis is catalyzed by the sesquiterpene synthase gene CrTPS18, which is part of a biosynthetic gene cluster within the plant.[6][7] The biosynthesis originates from the universal terpenoid precursors, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP), which are condensed to form farnesyl pyrophosphate (FPP). The enzyme this compound synthase (encoded by CrTPS18) then converts FPP into the final compound.

While the specific natural concentration of this compound in C. roseus tissues is not well-documented in current literature, its identification has spurred significant interest in its bioactivity. The limited availability from the natural source has led researchers to focus on heterologous expression systems to produce the compound in larger quantities.

Diagram 1: Biosynthetic Pathway of this compound

*Caption: Simplified biosynthetic pathway of this compound in C. roseus.

Quantitative Data: Focus on Microbial Production

Due to the lack of reported yields from plant extraction, research has pivoted to microbial synthesis, primarily in engineered Saccharomyces cerevisiae. This approach allows for significantly higher production titers. The table below summarizes the yields achieved through metabolic engineering strategies, highlighting the potential of this method for scalable production.

| Production Platform | Key Engineering Strategy | Titer (mg/L) | Reference |

| Saccharomyces cerevisiae | Optimization of mevalonate and sterol biosynthesis pathways | Not specified | [5] |

| Saccharomyces cerevisiae | Protein engineering of TPS18 synthase; Medium optimization | 875.25 | [5][6] |

Proposed Experimental Protocol for Isolation from Catharanthus roseus

The following is a generalized protocol for the extraction and isolation of sesquiterpenoids like this compound from C. roseus plant material. This protocol is based on standard methodologies for terpenoid isolation and may require optimization for this specific compound.[8][9]

3.1. Plant Material and Extraction

-

Harvesting and Preparation: Collect fresh aerial parts (leaves and stems) of C. roseus. Air-dry the material in the shade and grind it into a fine powder.

-

Solvent Extraction:

-

Macerate the powdered plant material (e.g., 200 g) in methanol (MeOH) for 72 hours at room temperature with occasional shaking.

-

Filter the extract and concentrate it under reduced pressure using a rotary evaporator to obtain a crude methanolic extract.

-

For terpenoid-focused extraction, a preliminary test involves mixing a small amount of the extract with chloroform and concentrated H₂SO₄. A reddish-brown color at the junction indicates the presence of terpenoids.[9]

-

3.2. Fractionation

-

Liquid-Liquid Partitioning: Resuspend the crude extract in water and perform sequential partitioning with solvents of increasing polarity, such as n-hexane, ethyl acetate, and n-butanol.

-

Selection of Fraction: As sesquiterpenoids are moderately polar, they are likely to be enriched in the n-hexane or ethyl acetate fractions. Monitor fractions using Thin Layer Chromatography (TLC).

3.3. Chromatographic Purification

-

Thin Layer Chromatography (TLC):

-

Develop a TLC method to identify the fraction containing the target compound. A suitable mobile phase could be a mixture of petroleum ether, ethyl acetate, and acetone.

-

Visualize spots under UV light or by using a staining reagent (e.g., anisaldehyde-sulfuric acid).

-

-

Column Chromatography:

-

Pack a silica gel column with the selected non-polar solvent (e.g., n-hexane).

-

Load the concentrated, enriched fraction onto the column.

-

Elute the column with a gradient of increasing polarity (e.g., increasing the percentage of ethyl acetate in n-hexane).

-

-

Preparative TLC/HPLC:

3.4. Characterization

-

Confirm the identity and purity of the isolated this compound using spectroscopic techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) and Nuclear Magnetic Resonance (NMR).

Diagram 2: Experimental Workflow for Isolation

Caption: Proposed workflow for the isolation and purification of this compound.

Conclusion and Future Prospects

This compound represents an intriguing, non-alkaloidal terpenoid from the well-studied medicinal plant Catharanthus roseus. While its natural abundance appears to be low, its potent antifungal properties make it a compound of significant interest. Future research will likely focus on optimizing microbial production systems to enable large-scale evaluation for agricultural and pharmaceutical applications. Furthermore, elucidating the full biosynthetic pathway and its regulation within the plant could provide insights for metabolic engineering of C. roseus itself to enhance the production of this and other valuable secondary metabolites.[12]

References

- 1. jipb.net [jipb.net]

- 2. Biosynthetic pathway of terpenoid indole alkaloids in Catharanthus roseus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Biosynthesis and regulation of terpenoid indole alkaloids in Catharanthus roseus - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Terpenoid indole alkaloid biosynthesis in Catharanthus roseus: effects and prospects of environmental factors in metabolic engineering - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Microbial production of 5- epi-jinkoheremol, a plant-derived antifungal sesquiterpene - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. journals.asm.org [journals.asm.org]

- 7. journals.asm.org [journals.asm.org]

- 8. innspub.net [innspub.net]

- 9. ijsra.net [ijsra.net]

- 10. sabraojournal.org [sabraojournal.org]

- 11. Biological isolation and characterization of Catharanthus roseus (L.) G. Don methanolic leaves extracts and their assessment for antimicrobial, cytotoxic, and apoptotic activities - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Biosynthesis of 5-epi-Jinkoheremol

Audience: Researchers, scientists, and drug development professionals.

This guide provides a detailed overview of the heterologous biosynthesis of 5-epi-jinkoheremol, a plant-derived sesquiterpenoid with significant antifungal properties. The focus is on the metabolic engineering strategies and experimental protocols employed to establish a high-yield microbial production platform, primarily in Saccharomyces cerevisiae (yeast).

Introduction to this compound

This compound is an aristolochene-type sesquiterpenoid originally identified in the medicinal plant Catharanthus roseus.[1] It has demonstrated potent fungicidal activity, making it a promising candidate for development as a biofungicide.[1][2] However, reliance on extraction from its natural source is not scalable for agricultural or pharmaceutical applications. Synthetic biology and metabolic engineering offer a sustainable alternative by programming microbial hosts to produce this complex molecule from simple carbon sources.[2][3]

The core of this bio-production strategy involves reconstructing the relevant biosynthetic pathway in a microbial chassis like yeast and optimizing the metabolic flux towards the final product.

The Core Biosynthesis Pathway

The production of this compound in engineered yeast begins with the central carbon metabolism and proceeds through the mevalonate (MVA) pathway to generate the universal sesquiterpene precursor, farnesyl pyrophosphate (FPP).[1][4] A specific terpene synthase then catalyzes the final conversion of FPP to this compound.[3]

The Mevalonate (MVA) Pathway to FPP

The MVA pathway converts Acetyl-CoA into the C5 building blocks, isopentenyl diphosphate (IPP) and dimethylallyl diphosphate (DMAPP).[4][5] These are subsequently condensed to form the C15 molecule FPP.[3]

The key enzymatic steps are:

-

Acetyl-CoA to Acetoacetyl-CoA: Catalyzed by Acetoacetyl-CoA thiolase (ERG10).

-

Acetoacetyl-CoA to HMG-CoA: Catalyzed by HMG-CoA synthase (ERG13).

-

HMG-CoA to Mevalonate: Catalyzed by HMG-CoA reductase (HMGR), a major rate-limiting step in the pathway.[3]

-

Mevalonate to Mevalonate-P: Catalyzed by Mevalonate kinase (ERG12).

-

Mevalonate-P to Mevalonate-PP: Catalyzed by Phosphomevalonate kinase (ERG8).

-

Mevalonate-PP to IPP: Catalyzed by Mevalonate pyrophosphate decarboxylase (ERG19).

-

IPP to DMAPP: Isomerization catalyzed by IPP isomerase (IDI1).

-

IPP and DMAPP to FPP: Condensation reactions catalyzed by Farnesyl pyrophosphate synthetase (ERG20).

Final Conversion to this compound

The final and committing step is the cyclization of the linear FPP molecule into the complex sesquiterpenoid structure.

-

FPP to this compound: This reaction is catalyzed by the sesquiterpene synthase This compound synthase (TPS18) , originally from C. roseus.[1][3]

A significant challenge in this pathway is the diversion of the crucial precursor FPP into competing native pathways, primarily the sterol biosynthesis pathway, which begins with the conversion of FPP to squalene by squalene synthase (ERG9).[3][4]

Metabolic Engineering and Production Optimization

To achieve high-titer production of this compound, a multi-faceted metabolic engineering approach was employed, focusing on enhancing precursor supply, reducing flux to competing pathways, and improving the efficiency of the final catalytic step.[1][3]

Quantitative Data on Production Improvement

The stepwise genetic modifications resulted in significant increases in the final titer of this compound. The data below summarizes the outcomes of key engineering steps.

| Engineered Strain ID | Key Genetic Modification(s) | This compound Titer (mg/L) | Fold Increase (vs. Previous) |

| ZK06 | Overexpression of MVA pathway genes + TPS18 | 3.65 | - |

| ZK07 | ZK06 + ERG9 promoter replaced with HXT1p | 8.87 | 2.4 |

| ZK09 | ZK07 + Hac1 overexpression | Not specified, but improved | - |

| ZK10 | ZK09 with engineered TPS18I21P/T414S | ~700 (estimated pre-optimization) | Significant |

| Final Strain | ZK10 + Optimized carbon source (24 g/L) | 875.25 | 1.25 |

| Table 1: Summary of quantitative production data from engineered yeast strains. Data compiled from cited literature.[1][3] |

Key Strategies

-

Upregulating the MVA Pathway: To increase the supply of FPP, all enzymes in the MVA pathway were overexpressed. A key target was HMG-CoA reductase (HMGR), a rate-limiting enzyme.[3]

-

Downregulating the Competing Sterol Pathway: The sterol pathway is the primary consumer of FPP in yeast.[3] To redirect this flux, the native promoter of the ERG9 gene (squalene synthase) was replaced with the glucose-inducible HXT1p promoter, which attenuates gene expression and diverts FPP towards this compound synthesis.[4] This single modification led to a 2.4-fold increase in production.[4]

-

Protein Engineering of TPS18: The initial catalytic activity of TPS18 was identified as a bottleneck.[2][3] Through structure-based rational design and site-directed mutagenesis, a variant, TPS18I21P/T414S , was created with significantly improved stability and catalytic efficiency.[1] The T414S mutation, in particular, resulted in a 1.9-fold higher yield compared to the wild-type enzyme in the same strain background.[1]

-

Transcription Factor Engineering: Overexpression of the transcription factor Hac1, which is involved in the unfolded protein response, was implemented to enhance the overall metabolic fitness and robustness of the engineered yeast strain.[3]

-

Fermentation Optimization: The final production titer was elevated by optimizing the fermentation medium, specifically by increasing the carbon source concentration to 24 g/L (a 1:9 ratio of glucose to galactose).[1] This resulted in a final titer of 875.25 mg/L in shake flask cultivation.[1][2]

Experimental Protocols

The development of the high-yield strain involved several key experimental techniques. The following are summaries of the methodologies cited in the source literature.

Quantification of this compound

-

Method: Gas Chromatography-Mass Spectrometry (GC-MS).[3]

-

Protocol Summary:

-

Yeast cultures are grown for a specified period (e.g., 5 days).

-

An organic solvent overlay (e.g., dodecane) is added to the culture to capture the secreted hydrophobic product.

-

The solvent layer is collected and subjected to GC-MS analysis.

-

The product is identified by comparing its retention time and mass spectrum with an authentic this compound standard.[3]

-

Quantification is performed by integrating peak areas and comparing them against a standard curve.

-

Protein Engineering and Analysis

-

Method: Structure-guided Site-Directed Mutagenesis.[3]

-

Protocol Summary:

-

Homology Modeling: A 3D structural model of TPS18 is generated.

-

Substrate Docking: The substrate, FPP, is computationally docked into the active site of the modeled enzyme using software like AutoDock Tools to identify key residues involved in substrate binding and catalysis.[3]

-

Mutation Design: Residues near the catalytic pocket and on the protein surface (affecting stability) are selected for mutation.

-

Site-Directed Mutagenesis: Plasmids containing the TPS18 gene are modified using PCR-based mutagenesis to introduce the desired amino acid substitutions.

-

Variant Expression and Screening: The mutated plasmids are transformed into the engineered yeast strain (e.g., ZK07). The resulting strains are cultivated, and their production of this compound is quantified by GC-MS to identify superior variants.[3]

-

Molecular Docking and Energy Calculation

-

Method: Computational Simulation.

-

Protocol Summary:

-

Docking: The binding pose of FPP within the catalytic pocket of wild-type and mutant TPS18 variants is predicted using software like AutoDock Tools.[3]

-

Binding Free Energy Calculation: The stability of the enzyme-substrate complex is estimated by calculating the binding free energy using methods like the Molecular Mechanics/Generalized Born Surface Area (MM-GBSA) module in Schrödinger software. Lower binding free energy values typically indicate a more stable interaction, which can correlate with improved catalytic efficiency.[3]

-

Conclusion

The successful high-titer production of this compound in S. cerevisiae demonstrates the power of synthetic biology and metabolic engineering.[1][2] By systematically addressing bottlenecks in the biosynthetic pathway—from precursor supply and competing pathway flux to the efficiency of the terminal enzyme—a microbial cell factory was constructed capable of producing 875.25 mg/L of the target compound.[1] These findings lay the groundwork for the large-scale, sustainable production of this promising biofungicide, accelerating its potential application in agriculture and beyond.

References

- 1. Microbial production of this compound, a plant-derived antifungal sesquiterpene - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Microbial production of 5- epi-jinkoheremol, a plant-derived antifungal sesquiterpene - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. journals.asm.org [journals.asm.org]

- 5. researchgate.net [researchgate.net]

physical and chemical properties of 5-epi-Jinkoheremol

A Comprehensive Technical Guide to 5-epi-Jinkoheremol

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth overview of the physical and chemical properties, experimental protocols, and biosynthetic pathways related to this compound, a promising sesquiterpenoid with significant antifungal properties.

Introduction

This compound is a sesquiterpenoid natural product originally identified in the medicinal plant Catharanthus roseus.[1][2] It is an aristolochene-type chemical that has demonstrated potent fungicidal activity, notably more effective than the commercial fungicide validamycin against certain pathogens.[1][3] Its efficacy against fungi such as the biotrophic Ustilago maydis and the necrotrophic Rhizoctonia solani positions it as a strong candidate for development as a biofungicide.[1][2][4] Due to the challenges of extraction from plant sources, significant research has focused on developing a sustainable and high-yield production platform using metabolically engineered microbial chassis, particularly Saccharomyces cerevisiae.[2][5][6]

Physical and Chemical Properties

The fundamental physicochemical properties of this compound are summarized below. This data is essential for its handling, formulation, and analysis.

| Property | Value | Reference |

| Molecular Formula | C₁₅H₂₆O | [3] |

| Molecular Weight | 222.37 g/mol | [3] |

| CAS Number | 2567930-96-3 | [3] |

| Classification | Sesquiterpene, Terpenoid, Natural Product | [3] |

Note: Data on specific physical properties such as melting point, boiling point, and solubility are not extensively detailed in the reviewed literature. It is typically handled dissolved in solvents like hexane for extraction or deuterated chloroform (CDCl₃) for NMR analysis.[2][4]

Experimental Protocols

This section details the methodologies for the microbial production, purification, and analytical characterization of this compound.

Microbial Production via Engineered Saccharomyces cerevisiae

The production of this compound is achieved through the metabolic engineering of yeast, focusing on the upregulation of the mevalonate (MVA) pathway to increase the supply of the precursor farnesyl pyrophosphate (FPP).[1][2][5]

Methodology:

-

Strain Engineering:

-

Construct a yeast strain (S. cerevisiae) overexpressing key enzymes of the MVA pathway to enhance metabolic flux from acetyl-CoA to FPP.[2]

-

Introduce and express a codon-optimized this compound synthase gene (e.g., CrTPS18 from C. roseus) to convert FPP into this compound.[1][5]

-

Downregulate competing pathways, such as the sterol biosynthesis pathway, by replacing the promoter of the ERG9 gene (squalene synthase) to divert FPP toward sesquiterpene production.[4]

-

-

Shake Flask Cultivation:

-

Prepare a suitable culture medium (e.g., synthetic complete medium with 20 g/L glucose).

-

Inoculate the medium with the engineered yeast strain.

-

Incubate cultures for 5 days at 30°C with shaking at 220 rpm.[5]

-

For optimized production, the carbon source concentration can be increased (e.g., to 24 g/L of a glucose:galactose mix) to achieve higher titers, with yields reported up to 875.25 mg/L.[1][2]

-

Extraction and Purification

Following fermentation, this compound is extracted from the culture and purified using chromatographic techniques.

Methodology:

-

Solvent Extraction:

-

Purification by Column Chromatography:

-

Dry the hexane extract under a vacuum.

-

Isolate the compound using a silica gel column.

-

Elute the column with a hexane-acetone solvent gradient, starting from a ratio of 30:1 (v/v) and progressing to 20:1, to separate this compound from other metabolites.[2][4]

-

Collect the relevant fractions and dry them for analysis.

-

Analytical Characterization

The identity and purity of the isolated compound are confirmed using mass spectrometry and nuclear magnetic resonance.

Methodology:

-

Gas Chromatography-Mass Spectrometry (GC-MS):

-

Sample Preparation: Dissolve the extracted sample in a suitable solvent.

-

GC Conditions: Inject the sample into the GC system. A typical temperature program is: start at 80°C, hold for 1 minute, then increase the temperature to 300°C at a rate of 14°C/min, and hold for 15 minutes.[2][4]

-

MS Conditions: Operate the mass spectrometer in electron ionization (EI) mode at 70 eV.[5]

-

Analysis: Compare the retention time and mass spectrum of the sample to an authentic this compound standard.[1][4]

-

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

Visualized Pathways and Workflows

Diagrams are provided below to illustrate the biosynthetic pathway and the general experimental workflow for production and analysis.

Caption: Engineered MVA pathway for this compound production in yeast.

Caption: Workflow for this compound production, purification, and analysis.

References

- 1. journals.asm.org [journals.asm.org]

- 2. journals.asm.org [journals.asm.org]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Microbial production of this compound, a plant-derived antifungal sesquiterpene - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Microbial production of 5- epi-jinkoheremol, a plant-derived antifungal sesquiterpene - PubMed [pubmed.ncbi.nlm.nih.gov]

A Comprehensive Review of Sesquiterpene Antifungals: Data, Protocols, and Mechanisms

An in-depth analysis for researchers, scientists, and drug development professionals.

The increasing prevalence of fungal infections, coupled with the rise of antifungal drug resistance, has created an urgent need for novel therapeutic agents. Natural products, with their vast structural diversity and biological activity, represent a promising reservoir for the discovery of new antifungal leads. Among these, sesquiterpenes, a class of C15 terpenoids, have demonstrated significant potential as potent antifungal compounds. This technical guide provides a comprehensive literature review of sesquiterpene antifungals, summarizing quantitative data, detailing experimental protocols, and visualizing key signaling pathways to support further research and development in this critical area.

Quantitative Antifungal Activity of Sesquiterpenes

The antifungal efficacy of sesquiterpenes is typically quantified by determining their Minimum Inhibitory Concentration (MIC), the lowest concentration of a compound that visibly inhibits the growth of a microorganism. The following tables summarize the MIC values of various sesquiterpenes and sesquiterpene lactones against a range of pathogenic fungi.

Table 1: Antifungal Activity of Drimane Sesquiterpenoids

| Compound | Fungal Species | MIC (µg/mL) | Reference |

| (-)-Drimenol | Candida albicans | 8 - 64 | [1] |

| Fluconazole-resistant C. albicans | 8 - 64 | [1] | |

| Aspergillus spp. | 8 - 64 | [1] | |

| Cryptococcus spp. | 8 - 64 | [1] | |

| Pneumocystis spp. | 8 - 64 | [1] | |

| Blastomyces spp. | 8 - 64 | [1] | |

| Saksenaea spp. | 8 - 64 | [1] | |

| Fluconazole-resistant C. glabrata | 8 - 64 | [1] | |

| Fluconazole-resistant C. krusei | 8 - 64 | [1] | |

| Fluconazole-resistant C. parapsilosis | 8 - 64 | [1] | |

| C. auris | 8 - 64 | [1] | |

| (+)-Albicanol | Candida albicans | Not specified, but showed strong activity | [1] |

| Compound 4 | Candida albicans | Not specified, but showed strong activity | [1] |

| (1R,2R,4aS,8aS)-2-hydroxy-2,5,5,8a-tetramethyl-decahydronaphthalene-1-carbaldehyde |

Table 2: Antifungal Activity of Various Sesquiterpenoids

| Compound | Fungal Species | MIC (µg/mL) | Reference |

| Compound 1 | Candida albicans SC5314 | 26.8 | [2] |

| Microsporum gypseum | 4.0 | [2] | |

| Compound 2** | Microsporum gypseum | 8 | [2] |

| Compound 3*** | Candida albicans SC5314 | 32 | [2] |

| Microsporum gypseum | 8 | [2] | |

| Compound 79**** | Fusarium graminearum | 25 - 100 | [2] |

| Sclerotinia sclerotiorum | 25 - 100 | [2] | |

| Verticillium dahliae Kleb | 25 - 100 | [2] | |

| Bipolaris carbonum Wilson | 25 - 100 | [2] | |

| Phytophthora parasitica Dastur | 25 - 100 | [2] | |

| Alternaria alternata (Fries) Keissler | 25 - 100 | [2] | |

| Botrytis cinerea Pers | 25 - 100 | [2] | |

| A sesquiterpenoid from Chimonanthus praecox | |||

| ** A sesquiterpenoid from Chimonanthus praecox | |||

| *** A sesquiterpenoid from Chimonanthus praecox | |||

| **** A sesquiterpenoid with a novel skeleton |

Table 3: Antifungal Activity of Sesquiterpene Lactones

| Compound | Fungal Species | MIC (µg/mL) | Reference |

| Costunolide | Trichophyton mentagrophytes | 62.5 | [3] |

| Trichophyton simii | 62.5 | [3] | |

| Trichophyton rubrum 296 | 31.25 | [3] | |

| Trichophyton rubrum 57 | 62.5 | [3] | |

| Epidermophyton floccosum | 125 | [3] | |

| Scopulariopsis sp. | 250 | [3] | |

| Aspergillus niger | 250 | [3] | |

| Curvularia lunata | 125 | [3] | |

| Magnaporthe grisea | 250 | [3] | |

| Eremanthin | Trichophyton mentagrophytes | 125 | [3] |

| Trichophyton simii | 62.5 | [3] | |

| Trichophyton rubrum 296 | 62.5 | [3] | |

| Trichophyton rubrum 57 | 250 | [3] | |

| Epidermophyton floccosum | 125 | [3] | |

| Aspergillus niger | 125 | [3] | |

| Curvularia lunata | 250 | [3] | |

| Magnaporthe grisea | 250 | [3] | |

| Dehydroleucodin | Aspergillus flavus | 250 | [4] |

| 3,4-Epoxyleucodin | Aspergillus flavus | 250 | [4] |

Experimental Protocols for Antifungal Susceptibility Testing

The determination of the antifungal activity of sesquiterpenes relies on standardized and reproducible experimental protocols. The most common methods cited in the literature are broth microdilution, agar disk diffusion, and bioautography.

Broth Microdilution Method

This method is widely used for determining the Minimum Inhibitory Concentration (MIC) of an antifungal agent.[3][5]

1. Preparation of Inoculum:

-

Fungal cultures are grown on an appropriate agar medium.

-

A suspension of fungal spores or cells is prepared in a sterile saline solution (e.g., 0.9% NaCl) or broth.

-

The turbidity of the suspension is adjusted to a specific standard, such as the 0.5 McFarland standard, to achieve a defined concentration of fungal cells (e.g., 10^4 CFU/mL).[3]

2. Preparation of Microtiter Plates:

-

A 96-well microtiter plate is used for the assay.

-

The sesquiterpene compound is dissolved in a suitable solvent, such as Dimethyl Sulfoxide (DMSO), to create a stock solution.[3]

-

Serial two-fold dilutions of the compound are prepared in a liquid growth medium (e.g., RPMI 1640) directly in the wells of the microtiter plate.

3. Inoculation and Incubation:

-

Each well is inoculated with the prepared fungal suspension.

-

The plates are incubated at a specific temperature (e.g., 27°C for fungi, 37°C for bacteria) for a defined period (e.g., 24, 48, or 72 hours, and up to 9 days for dermatophytes).[3]

4. Determination of MIC:

-

The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.[6] For some fungi and drugs, the endpoint is defined as a significant reduction in growth (e.g., ≥50%) compared to the positive control.[6]

Agar Disk Diffusion Method (Kirby-Bauer Test)

This method is a qualitative or semi-quantitative test to determine the susceptibility of a fungus to an antifungal agent.[7]

1. Preparation of Agar Plates:

-

A suitable agar medium (e.g., Mueller-Hinton agar for some fungi) is poured into Petri dishes and allowed to solidify.

2. Inoculation:

-

A standardized fungal inoculum is uniformly swabbed over the entire surface of the agar plate.

3. Application of Disks:

-

Sterile paper disks impregnated with a known concentration of the sesquiterpene are placed on the surface of the inoculated agar.

4. Incubation:

-

The plates are incubated under appropriate conditions (temperature and time) to allow for fungal growth and diffusion of the compound from the disk into the agar.

5. Measurement of Inhibition Zones:

-

The antifungal activity is determined by measuring the diameter of the zone of inhibition (the area around the disk where fungal growth is prevented) in millimeters.[7]

Mechanisms of Antifungal Action and Signaling Pathways

The antifungal activity of sesquiterpenes is attributed to various mechanisms, primarily involving the disruption of fungal cell membranes and interference with key cellular processes.[7][8]

Membrane Disruption

The lipophilic nature of many sesquiterpenes allows them to intercalate into the fungal cell membrane, leading to a loss of integrity and function.[7] Sesquiterpenes like β-caryophyllene and caryophyllene oxide can be absorbed by the fungal cell membrane, disrupting its structure and leading to cell death.[9][10] This disruption can also facilitate the entry of other antifungal agents.

Inhibition of Biofilm and Hyphae Formation

Several sesquiterpenes have been shown to inhibit the formation of biofilms and the dimorphic transition from yeast to hyphal form in Candida albicans, which are crucial for its virulence.[10][11]

Interference with Ergosterol Synthesis

Some sesquiterpenes are proposed to interfere with the biosynthesis of ergosterol, a vital component of the fungal cell membrane.[11] This mechanism is similar to that of azole antifungal drugs.

Interaction with Specific Signaling Pathways

Recent studies have begun to elucidate the specific molecular targets and signaling pathways affected by sesquiterpenes. For instance, the drimane sesquiterpenoid, drimenol, has been shown to involve the Crk1 kinase-associated pathway in Candida albicans.[1] Genome-wide fitness profiling has identified several genes associated with Crk1 kinase, including RET2, CDC37, and three other open reading frames (orf19.759, orf19.1672, and orf19.4382), as being involved in the mechanism of action of drimenol.[1]

Caption: Proposed mechanism of action for the sesquiterpene drimenol.

Caption: General workflow for broth microdilution antifungal susceptibility testing.

Conclusion

Sesquiterpenes represent a rich and diverse class of natural products with significant antifungal potential. The data presented in this guide highlight the potent activity of various sesquiterpenes against a broad spectrum of pathogenic fungi, including drug-resistant strains. Understanding the detailed experimental protocols is crucial for the accurate and reproducible evaluation of these compounds. Furthermore, the elucidation of their mechanisms of action, particularly their impact on fungal signaling pathways, will be instrumental in the rational design and development of new and effective antifungal therapies. This comprehensive review serves as a valuable resource for researchers and professionals dedicated to combating the growing threat of fungal infections.

References

- 1. Broad-spectrum antifungal activities and mechanism of drimane sesquiterpenoids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Antimicrobial activity of sesquiterpene lactones isolated from traditional medicinal plant, Costus speciosus (Koen ex.Retz.) Sm - PMC [pmc.ncbi.nlm.nih.gov]

- 4. scispace.com [scispace.com]

- 5. reviberoammicol.com [reviberoammicol.com]

- 6. A Practical Guide to Antifungal Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Antifungal Activity of the Sesquiterpene Lactones from Psephellus bellus - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Sesquiterpenoids Lactones: Benefits to Plants and People - PMC [pmc.ncbi.nlm.nih.gov]

- 9. scielo.br [scielo.br]

- 10. scielo.br [scielo.br]

- 11. caringsunshine.com [caringsunshine.com]

Methodological & Application

Application Note: High-Level Production of 5-epi-Jinkoheremol in Saccharomyces cerevisiae

Introduction

5-epi-Jinkoheremol is a plant-derived sesquiterpenoid that exhibits potent antifungal properties, making it a promising candidate for development as a biofungicide for crop protection.[1][2] Traditional extraction from plant sources is often inefficient and unsustainable. Synthetic biology and metabolic engineering offer a powerful alternative for the production of such valuable natural products.[1][3] Saccharomyces cerevisiae (baker's yeast) is a well-characterized and robust microbial chassis widely used for the heterologous production of complex molecules, including terpenoids.[4][5][6] This document outlines the strategies and protocols for engineering S. cerevisiae to achieve high-titer production of this compound.

The core strategy involves a multi-faceted approach encompassing metabolic engineering to boost precursor supply, protein engineering to enhance the final catalytic step, and fermentation optimization to maximize yield.[1][7]

Metabolic and Protein Engineering Strategies

The production of this compound in yeast is built upon the native mevalonate (MVA) pathway, which synthesizes the universal sesquiterpene precursor, farnesyl pyrophosphate (FPP).[8][9] The key engineering steps are designed to increase the metabolic flux towards FPP and efficiently convert it to the target molecule.[1][2]

1. Augmenting the Mevalonate (MVA) Pathway: To increase the intracellular pool of FPP, key enzymes in the MVA pathway are overexpressed.[1][10] This "push" strategy enhances the conversion of acetyl-CoA into IPP and DMAPP, the building blocks of FPP.[9] A critical rate-limiting enzyme, HMG-CoA reductase (HMGR), is often targeted for overexpression to significantly boost the pathway's output.[2][8]

2. Diverting FPP Flux from Competing Pathways: In wild-type yeast, the majority of FPP is consumed by the sterol biosynthesis pathway to produce ergosterol, an essential membrane component.[8][11] The first committed step in this competing pathway is catalyzed by squalene synthase, encoded by the ERG9 gene.[11] To divert FPP towards this compound, the expression of ERG9 is downregulated by replacing its native promoter with a weaker, glucose-inducible promoter (e.g., HXT1p).[1][10] This "pull" strategy redirects the precursor pool towards the heterologous pathway. This optimization step alone increased production by 2.4-fold to 8.87 mg/L.[1][10]

3. Enhancing Sesquiterpene Synthase Activity: The conversion of FPP to this compound is catalyzed by the this compound synthase (TPS18).[1] The wild-type enzyme showed limited catalytic activity, creating a bottleneck in the pathway.[2][12] Through protein engineering, a variant, TPS18I21P/T414S, was developed with improved catalytic efficiency and stability.[1][2]

4. Global Regulatory Engineering: Further improvements were achieved by manipulating global regulatory factors. Overexpression of the transcription factor Hac1, which is involved in the unfolded protein response, has been shown to improve the production of other sesquiterpenoids and increased this compound yield 1.8-fold in an engineered strain.[1][7] Additionally, strategies involving the m6A writer Ime4 were implemented to further enhance biosynthesis.[1][2]

Quantitative Data Summary

The combination of metabolic engineering, protein engineering, and medium optimization resulted in a significant, stepwise increase in the production of this compound. The final engineered strain achieved a titer of 875.25 mg/L in shake flask cultivation.[1][7]

| Strain Modification | Key Engineering Strategy | This compound Titer (mg/L) | Fold Increase |

| Base Strain + TPS18 | Initial heterologous expression | Low / Not reported | - |

| Promoter replacement of ERG9 | Diverting FPP from sterol pathway | 8.87[1][10] | 2.4 |

| Overexpression of Hac1 | Global transcriptional regulation | 15.92[7] | 1.8 |

| Protein & Regulatory Engineering | Improved TPS18I21P/T414S, Ime4, etc. | Not specified in steps | - |

| Medium Optimization | Optimized carbon source (24 g/L) | 875.25[1][7][10] | 1.25 |

Experimental Workflow and Protocols

The overall process involves strain construction, cultivation in optimized media, extraction of the product, and quantification.

Protocol 1: Yeast Strain Construction

This protocol provides a general method for genomic modifications in S. cerevisiae using the CRISPR/Cas9 system.

-

Preparation of Transformation Components:

-

Prepare the Cas9 expression plasmid and a specific guide RNA (gRNA) expression plasmid targeting the genomic locus of interest (e.g., the ERG9 promoter).

-

Prepare donor DNA containing the desired sequence (e.g., the HXT1p promoter) flanked by homology arms (~50 bp) matching the regions upstream and downstream of the target integration site.

-

Grow the recipient S. cerevisiae strain (e.g., CEN.PK2-1C) in YPD medium to an OD600 of 0.8-1.0.

-

-

Yeast Transformation (PEG/LiAc Method):

-

Harvest cells by centrifugation, wash with sterile water, and resuspend in a lithium acetate (LiAc) solution.

-

Incubate for 30 minutes at 30°C.

-

Add the Cas9 plasmid, gRNA plasmid, donor DNA, and single-stranded carrier DNA to the cell suspension.

-

Add PEG solution and mix thoroughly.

-

Incubate for 30-45 minutes at 30°C.

-

Perform a heat shock at 42°C for 15-20 minutes.

-

Plate the cells onto selective agar plates (e.g., synthetic complete medium lacking specific nutrients to select for plasmid markers).

-

-

Verification:

-

Confirm successful transformants by colony PCR using primers that flank the integration site, followed by Sanger sequencing to verify the correct modification.

-

Protocol 2: Shake Flask Cultivation and Production

This protocol is for the production of this compound in an optimized medium.

-

Seed Culture:

-

Inoculate a single colony of the engineered yeast strain into 5 mL of YPD medium.

-

Incubate at 30°C with shaking at 220 rpm for 24 hours.

-

-

Production Culture:

-

Inoculate a 250 mL flask containing 50 mL of optimized fermentation medium with the seed culture to an initial OD600 of ~0.2.

-

Optimized Medium Composition: The final production was achieved in a medium with an optimized carbon source concentration of 24 g/L, consisting of a glucose-to-galactose ratio of 1:9.[1][7] This composition is crucial as galactose induces the expression of genes under the control of GAL promoters, often used for heterologous pathways.

-

Incubate at 30°C with shaking at 220 rpm for 72-96 hours.

-

To capture the volatile sesquiterpene product, an overlay of a non-polar solvent like dodecane (10% v/v) can be added to the culture.

-

Protocol 3: Extraction and Quantification

This protocol describes the extraction and analysis of this compound.

-

Extraction:

-

If a solvent overlay was used, collect the dodecane layer.

-

If no overlay was used, harvest the entire culture broth.

-

Perform a solvent extraction using an equal volume of ethyl acetate. Vortex vigorously for 5 minutes and centrifuge to separate the phases.

-

Collect the organic (upper) phase. Repeat the extraction on the aqueous phase to maximize recovery.

-

Combine the organic extracts and pass them through a syringe filter (0.22 µm).

-

-

Quantification by GC-MS:

-

Analyze the filtered extract using a Gas Chromatography-Mass Spectrometry (GC-MS) system.

-

GC Conditions (Example): Use a non-polar column (e.g., HP-5ms). Program the oven with an initial temperature of 80°C, ramp to 250°C, and hold. Use helium as the carrier gas.

-

MS Conditions: Operate in full scan mode to identify the peak corresponding to this compound based on its retention time and mass spectrum.

-

Quantify the product by comparing the peak area to a standard curve generated from purified this compound of known concentrations.

-

References

- 1. journals.asm.org [journals.asm.org]

- 2. researchgate.net [researchgate.net]

- 3. Metabolic engineering strategies for sesquiterpene production in microorganism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. sysbio.se [sysbio.se]

- 5. mdpi.com [mdpi.com]

- 6. Heterologous production of secondary metabolites as pharmaceuticals in Saccharomyces cerevisiae - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. journals.asm.org [journals.asm.org]

- 8. Metabolic Engineering of Sesquiterpene Metabolism in Yeast - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Microbial production of this compound, a plant-derived antifungal sesquiterpene - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. journals.asm.org [journals.asm.org]

Application Note: Metabolic Engineering of Yeast for High-Level Sesquiterpene Production

Audience: Researchers, scientists, and drug development professionals.

Introduction: Sesquiterpenes are a diverse class of natural products composed of three isoprene units, with broad applications in pharmaceuticals, fragrances, flavors, and biofuels.[1][2][3] Their complex structures often make chemical synthesis difficult and extraction from natural sources can be low-yielding and costly.[4][5] Metabolic engineering of microbial hosts, particularly the yeast Saccharomyces cerevisiae, offers a promising and sustainable alternative for the production of these high-value compounds.[2][6] Yeast provides a robust and well-characterized platform for expressing heterologous biosynthetic pathways, leveraging its native mevalonate (MVA) pathway to supply the necessary precursors.[6][7] This document outlines common metabolic engineering strategies, summarizes key production data, and provides detailed protocols for strain construction and product analysis.

Core Biosynthetic Pathway and Engineering Strategies

In S. cerevisiae, the synthesis of the universal sesquiterpene precursor, farnesyl diphosphate (FPP), originates from acetyl-CoA via the cytosolic mevalonate (MVA) pathway.[1][4] FPP serves as a critical branch-point intermediate, natively directed towards the synthesis of sterols, such as ergosterol.[4] The core strategy for engineering yeast to produce sesquiterpenes involves redirecting the metabolic flux from native pathways towards the desired product. This is typically achieved through a combination of three key approaches: increasing the precursor supply ("push"), diverting the precursor from competing pathways ("pull"), and efficiently converting the precursor to the final product ("conversion").

// Nodes acetyl_coa [label="Acetyl-CoA", fillcolor="#F1F3F4", fontcolor="#202124"]; acetoacetyl_coa [label="Acetoacetyl-CoA", fillcolor="#F1F3F4", fontcolor="#202124"]; hmg_coa [label="HMG-CoA", fillcolor="#F1F3F4", fontcolor="#202124"]; mevalonate [label="Mevalonate", fillcolor="#F1F3F4", fontcolor="#202124"]; mevalonate_p [label="Mevalonate-P", fillcolor="#F1F3F4", fontcolor="#202124"]; mevalonate_pp [label="Mevalonate-PP", fillcolor="#F1F3F4", fontcolor="#202124"]; ipp [label="IPP", fillcolor="#F1F3F4", fontcolor="#202124"]; dmapp [label="DMAPP", fillcolor="#F1F3F4", fontcolor="#202124"]; gpp [label="GPP", fillcolor="#F1F3F4", fontcolor="#202124"]; fpp [label="Farnesyl Diphosphate (FPP)", fillcolor="#FBBC05", fontcolor="#202124"];

// Pathway Flow acetyl_coa -> acetoacetyl_coa; acetoacetyl_coa -> hmg_coa; hmg_coa -> mevalonate [label=" HMG-CoA Reductase (HMGR)", fontsize=8, fontcolor="#5F6368"]; mevalonate -> mevalonate_p; mevalonate_p -> mevalonate_pp; mevalonate_pp -> ipp; ipp -> dmapp; {ipp, dmapp} -> gpp; {gpp, ipp} -> fpp [label=" FPP Synthase (ERG20)", fontsize=8, fontcolor="#5F6368"]; } caption [label="Figure 1: The native Mevalonate (MVA) pathway in yeast leading to FPP.", shape=plaintext, fontsize=10];

1. Increasing Precursor Supply (Push): A primary strategy is to enhance the carbon flux through the MVA pathway to boost the intracellular pool of FPP.[4] This is often achieved by overexpressing key rate-limiting enzymes. A common and effective target is a truncated, soluble version of HMG-CoA reductase (tHMG1), which avoids the feedback regulation that controls the native enzyme.[7][8] Overexpression of FPP synthase (ERG20) has also been explored, though its effect can be strain-dependent.[8]

2. Blocking Competing Pathways (Pull): In native yeast, FPP is primarily consumed by the sterol biosynthesis pathway, initiated by squalene synthase (encoded by the ERG9 gene).[4] To divert FPP towards sesquiterpene production, the ERG9 gene is a critical target for downregulation. This can be accomplished by replacing its native promoter with a weaker or regulatable promoter, such as the MET3 promoter, which reduces the expression of squalene synthase and makes more FPP available for heterologous enzymes.[7]

3. Heterologous Gene Expression (Conversion): The final step is the introduction of a sesquiterpene synthase (STS) gene from a plant or other organism to convert FPP into the desired sesquiterpene hydrocarbon.[4][8] For producing functionalized sesquiterpenoids (e.g., alcohols or ketones), the STS is often co-expressed with a corresponding cytochrome P450 monooxygenase (P450) and a cytochrome P450 reductase (CPR).[4][5]

// Engineering modifications Push [label="PUSH:\nOverexpress tHMG1", shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Pull [label="PULL:\nDownregulate ERG9", shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Convert [label="CONVERT:\nExpress STS", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];

Push -> MVA_Pathway [style=dashed, color="#4285F4", arrowhead=open]; Pull -> FPP [style=dashed, color="#EA4335", arrowhead=tee, label=" Inhibit", fontsize=8, fontcolor="#5F6368"]; FPP -> Sesquiterpene [label=" STS", fontsize=8, fontcolor="#5F6368"]; Convert -> Sesquiterpene [style=dashed, color="#34A853", arrowhead=open];

} caption [label="Figure 2: Logic of metabolic engineering strategies in yeast.", shape=plaintext, fontsize=10];

Data Presentation: Sesquiterpene Production in Engineered Yeast

The following table summarizes reported sesquiterpene titers achieved through various metabolic engineering strategies in Saccharomyces cerevisiae.

| Target Sesquiterpene | Key Genetic Modifications | Yeast Strain Background | Titer | Reference |

| α-Santalene | Multilevel engineering, process optimization | S. cerevisiae | 193 mg/L | [6] |

| Amorphadiene | Overexpression of tHMGR, FPP synthase, amorphadiene synthase; downregulation of ERG9; upc2-1 mutation | S. cerevisiae | >50 mg/L | [4] |

| 5-epi-aristolochene | Expression of thioredoxin-fused 5-epi-aristolochene synthase in engineered yeast (EPY300) | S. cerevisiae | 420 µg/mL (420 mg/L) | [5] |

| Capsidiol | Co-expression of fused 5-epi-aristolochene synthase and P450 hydroxylase/reductase | S. cerevisiae | ~250 µg/mL (250 mg/L) | [5] |

| Epi-cedrol | Overexpression of truncated HMG-CoA reductase (tHmg1p) in a upc2-1 background | S. cerevisiae (α mating type) | 370 µg/L | [8][9] |

| Epi-cedrol | Expression of epi-cedrol synthase in a native strain | S. cerevisiae | 90 µg/L | [9] |

| Generic Sesquiterpene | Overexpression of terpene synthase genes in FPP-accumulating strain | S. cerevisiae | >80 mg/L | [4] |

Experimental Protocols

Protocol 1: Yeast Strain Construction via Lithium Acetate Transformation

This protocol describes a standard method for introducing plasmid DNA into S. cerevisiae.[4]

Materials:

-

YPD Medium (1% yeast extract, 2% peptone, 2% dextrose)

-

Sterile deionized water

-

10x TE buffer (100 mM Tris-HCl, 10 mM EDTA, pH 8.0)

-

10x Lithium Acetate (LiAc) (1 M LiAc, pH 7.5)

-

Plasmid DNA (0.1-1 µg per transformation)

-

Single-stranded carrier DNA (e.g., salmon sperm DNA, 10 mg/mL)

-

PEG/TE/LiAc solution (40% PEG 3350, 1x TE, 1x LiAc), freshly prepared

-

Synthetic Complete (SC) drop-out medium plates for selection

Procedure:

-

Prepare Competent Cells: a. Inoculate a single yeast colony into 5-10 mL of YPD medium and grow overnight at 30°C with shaking.[10] b. The next day, dilute the overnight culture into 50 mL of fresh YPD to an OD600 of ~0.3 and grow at 30°C until the OD600 reaches 0.6-0.8 (typically 3-5 hours).[10][11] c. Harvest the cells by centrifugation at 3000 x g for 5 minutes.[10] d. Discard the supernatant, resuspend the cell pellet in 25 mL of sterile water, and centrifuge again.[10] e. Resuspend the cells in 1 mL of freshly prepared, sterile 1x TE/LiAc solution. The cells are now competent.

-

Transformation: a. In a microfuge tube, combine 100 µL of competent cells with 0.1-1 µg of plasmid DNA and 10 µL of carrier DNA. b. Add 600 µL of the PEG/TE/LiAc solution to the cell/DNA mixture. Vortex thoroughly to mix. c. Incubate at 30°C for 30 minutes with shaking. d. Heat shock the mixture in a 42°C water bath for 15-25 minutes. The optimal time can vary between strains.[10]

-

Plating and Selection: a. Centrifuge the tubes at ~8000 x g for 30 seconds to pellet the cells.[11] b. Carefully remove the supernatant. c. Resuspend the cell pellet in 200-500 µL of sterile water.[10] d. Plate the cell suspension onto SC drop-out plates corresponding to the auxotrophic marker on the plasmid. e. Incubate the plates at 30°C for 2-4 days until colonies appear.

Protocol 2: Yeast Cultivation and Sesquiterpene Production

This protocol provides a general method for culturing engineered yeast strains for sesquiterpene production, often involving a two-phase overlay to capture the volatile products.

Materials:

-

SC drop-out medium (lacking the appropriate nutrient for plasmid selection)

-

Organic solvent for overlay (e.g., dodecane, hexadecane)

-

Sterile culture tubes or flasks

Procedure:

-

Inoculation: Pick 5-10 independent colonies from the transformation plate to screen for terpene production.[4] Inoculate each into 5-10 mL of selective SC medium.

-

Starter Culture: Grow the cultures overnight at 30°C with vigorous shaking (200-250 rpm).

-

Production Culture: a. Dilute the starter cultures 1:100 into larger volumes (e.g., 50 mL) of fresh selective medium in flasks. b. If using an inducible promoter (e.g., GAL10), add the inducing agent (e.g., galactose) at this stage.[4] c. Add a sterile organic solvent overlay (e.g., 10% v/v dodecane) to the culture. This layer captures the volatile sesquiterpenes, preventing their loss to evaporation and reducing potential toxicity to the cells.

-

Incubation: Grow the production cultures for 4-10 days at 30°C with shaking.[4]

-

Sampling: At desired time points, withdraw aliquots from the culture for analysis of cell growth (OD600) and sesquiterpene production.[4]

Protocol 3: Extraction and Quantification of Sesquiterpenes by GC-MS

This protocol details the extraction of sesquiterpenes from the culture (specifically the organic overlay) and their analysis.[4][12]

Materials:

-

Organic solvent for extraction (e.g., ethyl acetate, hexane)[4]

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Internal standard (e.g., α-cedrene, caryophyllene) for quantification[4][13]

-

Gas chromatograph coupled with a mass spectrometer (GC-MS)

-

GC vials

Procedure:

-

Sample Preparation: a. Take a 1 mL aliquot of the yeast culture, including the organic overlay. b. Centrifuge the sample at high speed (e.g., 13,000 x g) for 2 minutes to pellet the cells and separate the aqueous and organic phases.

-

Extraction: a. Carefully pipette the top organic layer into a clean microfuge tube. b. To extract any remaining product from the aqueous phase and cells, add 500 µL of ethyl acetate to the original tube, vortex vigorously for 1 minute, and centrifuge again.[4] c. Combine this second organic extract with the first. d. Pass the combined organic phase through a small amount of anhydrous sodium sulfate to remove any residual water.

-

GC-MS Analysis: a. Transfer the final extract to a GC vial. For quantification, an internal standard of known concentration should be added prior to injection.[4] b. Inject 1 µL of the sample into the GC-MS system. c. A typical GC temperature program starts at 70°C, holds for 1 minute, then ramps at 8-10°C/min to 230°C, followed by a faster ramp to 300°C to clean the column.[4] d. Mass spectra are typically recorded by scanning from m/z 35 to 300.[4]

-

Data Analysis: a. Identify the sesquiterpene product by comparing its retention time and mass spectrum to an authentic standard.[4] b. Quantify the product by comparing its peak area to that of the internal standard and referencing a standard curve prepared with known concentrations of the target sesquiterpene.[4]

References

- 1. researchgate.net [researchgate.net]

- 2. Engineering Plant Sesquiterpene Synthesis into Yeasts: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Metabolic engineering strategies for sesquiterpene production in microorganism [escholarship.org]

- 4. Metabolic Engineering of Sesquiterpene Metabolism in Yeast - PMC [pmc.ncbi.nlm.nih.gov]

- 5. De novo synthesis of high-value plant sesquiterpenoids in yeast - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. sysbio.se [sysbio.se]

- 7. Enhancement of farnesyl diphosphate pool as direct precursor of sesquiterpenes through metabolic engineering of the mevalonate pathway in Saccharomyces cerevisiae - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Metabolic engineering to produce sesquiterpenes in yeast - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. med.nyu.edu [med.nyu.edu]

- 11. Yeast Transformation Protocol - Synthetic Biology Group (Lu Lab) - MIT Wiki Service [wikis.mit.edu]

- 12. Production and quantification of sesquiterpenes in Saccharomyces cerevisiae, including extraction, detection and quantification of terpene products and key related metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

Application Notes and Protocols for the Study of TPS18 Synthase in 5-epi-Jinkoheremol Biosynthesis

Audience: Researchers, scientists, and drug development professionals.

Introduction: 5-epi-Jinkoheremol is a sesquiterpenoid with potent antifungal properties, originally identified from the medicinal plant Catharanthus roseus[1][2]. Its biosynthesis is of significant interest for the development of novel biofungicides. The key enzyme responsible for its production is TPS18, a sesquiterpene synthase that catalyzes the conversion of the precursor farnesyl pyrophosphate (FPP) into this compound[1]. However, the limited catalytic activity of native TPS18 has been a major bottleneck in achieving high-level production through microbial fermentation[1][3][4]. These notes provide an overview of the role of TPS18, strategies to enhance its activity, and detailed protocols for its study and application in microbial production systems.

The Role of TPS18 in the this compound Biosynthetic Pathway

The production of this compound in engineered yeast (Saccharomyces cerevisiae) relies on the heterologous expression of TPS18 synthase. The biosynthetic process begins with acetyl-CoA and proceeds through the mevalonate (MVA) pathway to generate the universal sesquiterpene precursor, FPP[1][5]. TPS18 then acts on FPP to produce this compound. A significant challenge in this system is the competition for FPP from the endogenous sterol biosynthesis pathway, primarily mediated by the enzyme squalene synthase (ERG9)[1][3].

Caption: Biosynthetic pathway of this compound in engineered yeast.

Enhancing Production through Metabolic and Protein Engineering

To overcome the low yield of this compound, a dual approach of metabolic and protein engineering has been successfully implemented.

-

Metabolic Engineering: The primary goal is to increase the intracellular pool of the precursor, FPP. This is achieved by overexpressing all enzymes in the MVA pathway and down-regulating the competing sterol pathway by replacing the promoter of the ERG9 gene[1][3].

-

Protein Engineering: The low catalytic efficiency of TPS18 is a significant rate-limiting step[1][2][3]. Structure-based rational design and site-directed mutagenesis have been used to improve both the catalytic activity and stability of TPS18. This led to the development of the TPS18I21P/T414S variant, which demonstrates significantly improved properties and leads to higher product titers[1][3][4].

Data Presentation: this compound Production in Engineered Yeast

The following table summarizes the progressive increase in this compound titer achieved through various engineering strategies.

| Strain Engineering Strategy | This compound Titer (mg/L) | Fold Increase (approx.) | Reference |

| Base strain with MVA pathway optimization | 3.65 | 1.0x | [1] |

| MVA optimization + ERG9 promoter replacement | 8.87 | 2.4x | [1][3] |

| Integration of improved TPS18I21P/T414S variant | 625.30 | 171x | [2] |

| Final engineered strain with optimized carbon source | 875.25 | 240x | [1][3][4] |

Experimental Protocols

Protocol 1: Recombinant Expression of TPS18 in E. coli for Purification

This protocol describes the expression and purification of His-tagged TPS18 from E. coli for in vitro characterization.

1. Gene Cloning and Vector Construction:

- Amplify the codon-optimized TPS18 gene from a synthetic construct.

- Clone the amplified gene into an expression vector such as pET15b or pET28a, which incorporates an N-terminal His6-tag.

- Transform the resulting plasmid into an E. coli expression strain (e.g., BL21(DE3)).

2. Protein Expression:

- Inoculate a single colony into 5 mL of LB medium containing the appropriate antibiotic and grow overnight at 37°C.

- Use the overnight culture to inoculate a larger volume (e.g., 1 L) of LB medium.

- Grow the culture at 37°C with shaking until the OD600 reaches 0.6-0.8.

- Induce protein expression by adding IPTG to a final concentration of 1 mM.

- Continue to incubate the culture for 3-4 hours at 37°C or overnight at a lower temperature (e.g., 18-25°C) to improve protein solubility[6].

3. Cell Lysis and Protein Purification:

- Harvest the cells by centrifugation (e.g., 4500 rpm for 25 min at 4°C)[6].

- Resuspend the cell pellet in a lysis buffer (e.g., 50 mM Tris-HCl, 300 mM NaCl, 10 mM imidazole, pH 8.0) containing a protease inhibitor cocktail.

- Lyse the cells by sonication or using a French press.

- Clarify the lysate by centrifugation to remove cell debris.

- Purify the His-tagged TPS18 from the supernatant using Ni-NTA affinity chromatography according to the manufacturer's instructions[6][7].

- Elute the protein with a high-concentration imidazole buffer (e.g., 250-500 mM).

- Verify purity using SDS-PAGE.

Protocol 2: Site-Directed Mutagenesis of TPS18

This protocol is for creating TPS18 variants with improved catalytic activity, such as TPS18I21P/T414S.

1. Primer Design:

- Design primers containing the desired mutation (e.g., changing the codon for Isoleucine at position 21 to Proline). The primers should be complementary to the template plasmid DNA.

2. Mutagenesis PCR:

- Perform PCR using a high-fidelity DNA polymerase with the expression plasmid containing the wild-type TPS18 gene as the template and the mutagenic primers.

- The PCR will amplify the entire plasmid, incorporating the desired mutation.

3. Template Digestion and Transformation:

- Digest the parental (non-mutated) template DNA using the DpnI restriction enzyme, which specifically targets methylated DNA (i.e., the original plasmid).

- Transform the DpnI-treated, mutated plasmid into competent E. coli cells for plasmid propagation.

4. Verification:

- Isolate the plasmid DNA from several colonies.

- Confirm the presence of the desired mutation by DNA sequencing.

Protocol 3: Extraction and GC-MS Analysis of this compound

This protocol details the extraction and quantification of this compound from yeast cultures.

1. Sample Preparation and Extraction:

- After cultivation, add a volume of hexane equal to the culture medium volume directly to the shake flask[1].

- Mix vigorously to extract the sesquiterpenoid products into the organic phase.

- Separate the organic phase from the aqueous phase.

- Dry the hexane extract under a vacuum or a stream of nitrogen[1].

2. GC-MS Analysis:

- Resuspend the dried extract in a known volume of a suitable solvent (e.g., hexane).

- Conduct the analysis on a gas chromatograph equipped with a mass spectrometer (e.g., Agilent 7890 GC with an HP-5MS column)[1][3].

- GC Oven Program:

- Initial temperature: 80°C, hold for 1 minute[1].

- Ramp: Increase at 14°C/min to 300°C[1].

- Final hold: 300°C for 15 minutes[1].

- Mass Spectrometry: Operate in electron ionization (EI) mode at 70 eV[3][8].

- Identification and Quantification:

- Identify this compound by comparing its retention time and mass spectrum with an authentic standard[1][3].

- Quantify the product by generating a standard curve with known concentrations of the authentic standard[1].

Experimental Workflow for Enhancing Production

The following diagram outlines the logical workflow for improving this compound production, from initial strain construction to final analysis.

Caption: Workflow for engineering high-yield this compound production.

References

- 1. journals.asm.org [journals.asm.org]

- 2. Microbial production of this compound, a plant-derived antifungal sesquiterpene - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Microbial production of 5- epi-jinkoheremol, a plant-derived antifungal sesquiterpene - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Expression, purification and analysis of the activity of enzymes from the pentose phosphate pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Protein Expression - New England Biolabs France [neb-online.fr]

- 8. cdn.fortunejournals.com [cdn.fortunejournals.com]

Application Notes and Protocols for the GC-MS Analysis of 5-epi-Jinkoheremol

Abstract

This document provides detailed application notes and protocols for the qualitative and quantitative analysis of the sesquiterpenoid 5-epi-Jinkoheremol using Gas Chromatography-Mass Spectrometry (GC-MS). This compound, a valuable natural compound, is often found in complex matrices such as essential oils from agarwood or in microbial fermentation broths.[1] The methodologies outlined herein are designed to offer robust and reliable analytical workflows for researchers in natural product chemistry, biotechnology, and pharmacology.

Introduction to this compound and GC-MS Analysis

This compound is a sesquiterpenoid of significant interest due to its potential biological activities. It is a known antifungal agent.[2][3][4] Accurate and precise analytical methods are crucial for its identification and quantification in various samples. Gas Chromatography-Mass Spectrometry (GC-MS) is an ideal technique for the analysis of volatile and semi-volatile compounds like sesquiterpenes, offering high-resolution separation and definitive mass-based identification.[5][6] This technique is widely employed for the chemical profiling of essential oils and other complex natural extracts.[1][5][7]

Experimental Protocols

Sample Preparation

The choice of sample preparation method is critical and depends on the sample matrix.

Protocol 2.1.1: Extraction from Microbial Cultures (Yeast)

This protocol is adapted from studies on the microbial production of this compound.[8]

-

After cultivation, add hexane to the shake flask in a volume equal to the culture medium.

-

Extract the yeast metabolites by vigorous shaking.

-

Separate the organic phase (hexane) from the aqueous phase.

-

Dry the hexane extract under a vacuum.

-

Re-dissolve the dried extract in a known volume of hexane or another suitable solvent for GC-MS analysis.

Protocol 2.1.2: Extraction from Plant Material (e.g., Agarwood)

This is a general protocol for the extraction of sesquiterpenes from a plant matrix.

-

Air-dry the plant material and grind it into a fine powder.

-

Perform hydrodistillation of the powdered plant material for a suitable duration (e.g., 3-6 hours) using a Clevenger-type apparatus to extract the essential oil.[9]

-

Separate the collected essential oil from the aqueous layer.

-

Dry the essential oil over anhydrous sodium sulfate.

-

Dilute the essential oil in a suitable solvent (e.g., hexane, ethyl acetate) to an appropriate concentration for GC-MS analysis (e.g., 1% v/v).

Protocol 2.1.3: Preparation of Essential Oil Samples

For direct analysis of essential oils:

-

Dilute the essential oil sample in a suitable solvent such as hexane or ethanol.[5] A common dilution is 1:100 (v/v), but this may need to be optimized based on the concentration of the target analyte.

GC-MS Instrumentation and Parameters

The following parameters are a robust starting point for the analysis of this compound and can be adapted for various GC-MS systems.

| Parameter | Recommended Setting |

| Gas Chromatograph | Agilent 7890 GC or equivalent[8] |

| Column | HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or similar non-polar column[8] |

| Carrier Gas | Helium at a constant flow rate of 1.0-1.2 mL/min[6][10] |

| Inlet Temperature | 250 °C[5][10] |

| Injection Volume | 1 µL |

| Injection Mode | Splitless or Split (e.g., 50:1, depending on concentration)[5][8] |

| Oven Temperature Program | Initial temperature of 80°C for 1-2 minutes, then ramp at 10-14°C/min to 300°C, and hold for 15 minutes.[8][11] |

| Mass Spectrometer | Agilent 5975C MSD or equivalent[7] |

| Ion Source Temperature | 230 °C[5][12] |

| Quadrupole Temperature | 150 °C[5] |

| Ionization Mode | Electron Ionization (EI) at 70 eV[5][8] |

| Mass Scan Range | 40-550 amu |

| Solvent Delay | 5-7 minutes |

Data Presentation and Quantitative Analysis

For quantitative analysis, it is essential to use an authentic standard of this compound to create a calibration curve.

Table 1: Quantitative Analysis of this compound Production in Engineered Yeast Strains

This table summarizes the production titers of this compound achieved through metabolic engineering in yeast, as reported in the literature.[8][13]

| Engineered Strain | Key Genetic Modification | This compound Titer (mg/L) |

| Strain 1 | Overexpression of MVA pathway enzymes | 3.65[8][13] |

| Strain 2 | Strain 1 + ERG9 promoter replacement | 8.87[13] |

| Strain 3 | Protein engineering of TPS18 synthase | Increased production reported |

| Final Optimized Strain | Metabolic engineering, protein engineering, and medium optimization | 875.25[4][8][13][14][15] |

This data is for illustrative purposes and is derived from published research. Actual results will vary based on experimental conditions.

Visualizations

Biosynthetic Pathway of this compound

The biosynthesis of sesquiterpenes like this compound originates from the mevalonate (MVA) pathway, which produces the universal isoprene precursors, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP).[15][16]

Experimental Workflow for GC-MS Analysis

The following diagram illustrates the general workflow for the GC-MS analysis of this compound.

Conclusion

The protocols and data presented provide a comprehensive guide for the GC-MS analysis of this compound. Adherence to these methodologies will enable researchers to reliably identify and quantify this important sesquiterpenoid in various matrices, supporting further research into its properties and applications. Method validation, including the determination of linearity, limits of detection and quantification, precision, and accuracy, is recommended for quantitative applications.[6][7]

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. journals.asm.org [journals.asm.org]

- 4. researchgate.net [researchgate.net]

- 5. vipsen.vn [vipsen.vn]

- 6. brieflands.com [brieflands.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

- 10. Quantitative Determination of Cannabis Terpenes Using Gas Chromatography-Flame Ionization Detector - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Quantitation of Select Terpenes/Terpenoids and Nicotine Using Gas Chromatography–Mass Spectrometry with High-Temperature Headspace Sampling - PMC [pmc.ncbi.nlm.nih.gov]

- 12. scielo.br [scielo.br]

- 13. researchgate.net [researchgate.net]

- 14. Development and validation of HPLC and GC methods for quantification of cannabinoids and terpenes extracted by ultrasound assisted extraction technique | Drug Analytical Research [seer.ufrgs.br]

- 15. Mevalonate pathway - Wikipedia [en.wikipedia.org]

- 16. Mevalonate pathway | PPTX [slideshare.net]

Application Notes & Protocols: A Detailed Guide to the Purification of 5-epi-Jinkoheremol

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive protocol for the purification of 5-epi-Jinkoheremol, a sesquiterpenoid with noteworthy antifungal properties. The methodologies outlined below are applicable for the isolation of this compound from both microbial fermentation broths and potentially from plant sources, with adjustments as noted.

Introduction